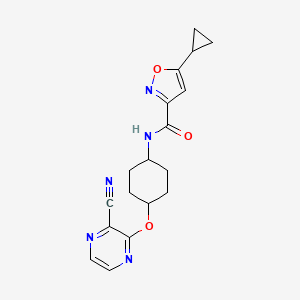

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-5-cyclopropylisoxazole-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3/c19-10-15-18(21-8-7-20-15)25-13-5-3-12(4-6-13)22-17(24)14-9-16(26-23-14)11-1-2-11/h7-9,11-13H,1-6H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGHDDHLKRSZSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NC3CCC(CC3)OC4=NC=CN=C4C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1R,4R)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-5-cyclopropylisoxazole-3-carboxamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Molecular Formula : C₁₈H₁₈N₄O₃

- Molecular Weight : Approximately 342.4154 g/mol

- CAS Number : 2034203-74-0

The unique arrangement of functional groups, including a cyclohexyl group and a cyanopyrazinyl ether, contributes to its distinct biological profile.

Preliminary studies suggest that this compound may interact with specific biological targets, potentially influencing various biochemical pathways. The exact mechanisms remain under investigation; however, possible interactions include:

- Modulation of enzyme activity

- Inhibition of specific receptors

- Interaction with cellular signaling pathways

These interactions are crucial for understanding the therapeutic potential of the compound.

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits several promising biological activities:

- Antitumor Activity : Initial studies have shown that the compound may enhance the efficacy of certain chemotherapeutic agents when used in combination therapies.

- Anti-inflammatory Effects : The compound has been noted for its potential to reduce inflammatory responses in preclinical models.

- Neuroprotective Properties : There is emerging evidence suggesting that it may offer neuroprotection in models of neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antitumor | Enhanced efficacy with chemotherapeutics | , |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Neuroprotective | Protective effects in neurodegeneration models |

Case Study: Antitumor Efficacy

A recent study investigated the antitumor effects of this compound in mouse tumor models. The results indicated a significant reduction in tumor size when combined with established chemotherapeutic agents. This suggests a potential role as an adjuvant therapy in cancer treatment.

Case Study: Neuroprotective Effects

Another study focused on the neuroprotective effects of the compound in models of Alzheimer's disease. The findings demonstrated that treatment with this compound led to improved cognitive function and reduced neuronal loss compared to controls.

Q & A

Basic: What are the standard synthetic routes for N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-5-cyclopropylisoxazole-3-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

- Coupling of pyrazine and isoxazole moieties : A nucleophilic aromatic substitution reaction between a 3-cyanopyrazine derivative and a trans-cyclohexanol intermediate, followed by carboxamide bond formation .

- Optimization strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for pyrazine-cyclohexyl ether formation .

- Temperature control : Reactions often proceed at 80–100°C to balance yield and side-product formation .

- Catalysts : Base catalysts (e.g., K₂CO₃) improve nucleophilic substitution rates .

Purity is monitored via HPLC (>95% purity target), and intermediates are characterized using ¹H/¹³C NMR .

Basic: Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?

Key methods include:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR identifies protons on the cyclohexyl, pyrazine, and cyclopropyl groups, with coupling constants (e.g., J = 8–12 Hz) confirming stereochemistry .

- ¹³C NMR verifies carbonyl (C=O, ~165–170 ppm) and nitrile (CN, ~115 ppm) groups .

- X-ray crystallography : Resolves spatial arrangements, particularly the trans configuration of the cyclohexyl substituents .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z = 366.13 for [M+H]⁺) .

Advanced: How do electronic interactions between substituents (e.g., cyano, cyclopropyl) influence biological activity?

The compound’s bioactivity is modulated by:

- Electron-withdrawing groups (CN) : Enhance pyrazine’s electrophilicity, potentially improving target binding (e.g., enzyme active sites) .

- Cyclopropyl moiety : Introduces steric constraints and lipophilicity, affecting membrane permeability and pharmacokinetics .

- Synergistic effects : The isoxazole-carboxamide backbone may engage in hydrogen bonding, while the pyrazine-cyclohexyl ether enhances solubility .

Experimental validation : Comparative SAR studies using analogs with modified substituents (e.g., replacing CN with Cl) can isolate electronic vs. steric contributions .

Advanced: What computational strategies are effective for predicting target interactions?

- Molecular docking : Models compound binding to targets (e.g., kinases) using software like AutoDock Vina. Key parameters include:

- Binding affinity scores (ΔG ≤ -8 kcal/mol suggests strong interaction).

- Pose validation : Match docking poses with crystallographic ligand conformations .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .

- MD simulations : Assess stability of compound-target complexes over 100-ns trajectories .

Advanced: How should researchers resolve contradictions in reported bioactivity data?

Conflicting results (e.g., IC₅₀ variability) may arise from:

- Purity discrepancies : Use orthogonal methods (e.g., HPLC + LC-MS) to confirm compound integrity .

- Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .

- Structural analogs : Test derivatives to isolate confounding factors (e.g., solubility differences) .

- Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like cell line heterogeneity .

Advanced: What strategies mitigate challenges in stereochemical control during synthesis?

- Chiral auxiliaries : Use enantiopure cyclohexanol precursors to enforce trans stereochemistry .

- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for selective pyrazine-cyclohexyl coupling .

- Crystallization-induced diastereomer resolution : Separate cis/trans isomers via recrystallization in ethanol/water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.